molecular formula C6H7BLiNO2 B578040 3-Methylpyridine-2-boronic acid, monolithium salt CAS No. 1256345-65-9

3-Methylpyridine-2-boronic acid, monolithium salt

Cat. No.: B578040
CAS No.: 1256345-65-9
M. Wt: 142.877
InChI Key: PZIPQENZVYUENU-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-boronic acid, monolithium salt is a boronic acid derivative with the molecular formula C6H7BLiNO2 and a molecular weight of 142.88 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Mechanism of Action

Target of Action

The primary targets of “3-Methylpyridine-2-boronic acid, monolithium salt” are currently not well-defined in the literature. This compound is a boronic acid derivative, and boronic acids are known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound remain to be identified .

Mode of Action

As a boronic acid derivative, it may interact with its targets through covalent bonding, given the ability of boronic acids to form reversible covalent complexes with proteins and other biological molecules .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including esterification and condensation reactions

Pharmacokinetics

The excretion of boronic acids typically occurs via the renal route .

Result of Action

The molecular and cellular effects of “this compound” are not well-documented. Given the reactivity of boronic acids, this compound may induce changes in protein function, gene expression, and cellular signaling pathways. These effects would be highly dependent on the specific targets of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic acids. Furthermore, the biological environment (e.g., cellular context, presence of cofactors) can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridine-2-boronic acid, monolithium salt typically involves the reaction of 3-methylpyridine with a boron-containing reagent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids or boronate esters . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-2-boronic acid, monolithium salt undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or other nucleophiles can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

3-Methylpyridine-2-boronic acid, monolithium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpyridine-2-boronic acid, monolithium salt is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective.

Properties

IUPAC Name

lithium;hydroxy-(3-methylpyridin-2-yl)borinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIPQENZVYUENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].B(C1=C(C=CC=N1)C)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BLiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674580
Record name Lithium hydrogen (3-methylpyridin-2-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-65-9
Record name Lithium hydrogen (3-methylpyridin-2-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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